2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate benzyl and dimethoxy-substituted intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .
Scientific Research Applications
2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2,3-dimethoxybenzylamine
- 4,7-dimethyl-1H-indene
Uniqueness
Compared to similar compounds, 2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of benzyl and dimethoxy groups enhances its reactivity and potential for functionalization, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.ClH/c1-20(2)19(22)16-11-18(24-4)17(23-3)10-15(16)13-21(20)12-14-8-6-5-7-9-14;/h5-11H,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDYNRGLBNKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC(=C(C=C2CN1CC3=CC=CC=C3)OC)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.